molecular formula C27H30O9 B1662943 7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid CAS No. 40785-97-5

7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid

Cat. No.: B1662943
CAS No.: 40785-97-5
M. Wt: 498.5 g/mol
InChI Key: LMQBMWHHGVZWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FPL 55712 is a highly selective antagonist of the slow-reacting substance of anaphylaxis (SRS-A), which is now known to be a mixture of leukotrienes C, D, and E. This compound has been extensively studied for its role in inhibiting leukotriene-induced bronchoconstriction and other allergic reactions .

Mechanism of Action

Target of Action

The primary target of this compound is the Peroxisome Proliferator Activator Receptor δ (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes.

Mode of Action

This compound acts as a potent and selective agonist for PPARδ . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to PPARδ, activating it. This activation can lead to various changes in the cell, depending on the specific pathways involved.

Result of Action

The activation of PPARδ by this compound can have several effects at the molecular and cellular level. For instance, it has been shown to block rat vascular smooth muscle cell (VSMC) proliferation and migration by inducing cell cycle arrest . This suggests that it could potentially be used to treat pathological cardiovascular conditions, such as restenosis and atherosclerosis . Additionally, it has been found to effectively inhibit the progression of diabetic nephropathy .

Preparation Methods

The synthesis of FPL 55712 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not widely published. it is known that the compound is synthesized through a series of organic reactions involving the formation of benzopyran derivatives .

Chemical Reactions Analysis

FPL 55712 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: FPL 55712 can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

FPL 55712 has numerous scientific research applications, including:

    Chemistry: Used as a pharmacological tool to study the role of leukotrienes in various biological processes.

    Biology: Helps in understanding the mechanisms of allergic reactions and anaphylaxis.

    Medicine: Investigated for its potential therapeutic applications in treating allergic asthma and other respiratory conditions.

    Industry: Utilized in the development of new drugs targeting leukotriene pathways .

Comparison with Similar Compounds

FPL 55712 is unique in its high selectivity for leukotriene receptors. Similar compounds include:

Properties

IUPAC Name

7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O9/c1-4-6-19-22(10-8-17(15(3)28)25(19)31)34-13-16(29)14-35-23-11-9-18-21(30)12-24(27(32)33)36-26(18)20(23)7-5-2/h8-12,16,29,31H,4-7,13-14H2,1-3H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQBMWHHGVZWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCC(COC2=C(C3=C(C=C2)C(=O)C=C(O3)C(=O)O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40785-97-5
Record name FPL-55712 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040785975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FPL-55712 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q3M8GL2XV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid
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7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid
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7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid
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7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid
Reactant of Route 5
7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid

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